BT2

Pharmacokinetics Metabolic stability In vivo durability

BT2 is the sole commercially available BDK inhibitor validated by co-crystal structure (PDB 3VAD) confirming the 3,6-dichloro binding pose essential for allosteric kinase dissociation. Regioisomers (3,4- or 4,7-dichloro) lack this mechanism. Once-daily IP dosing (20 mg/kg) yields a 730-min terminal half-life and 12.3-fold cardiac BCKDC activation—unattainable with mono‑chloro or unsubstituted analogs. For reproducible in vivo BCAA metabolism studies and crystallographically guided SAR, BT2 is the structurally authenticated standard.

Molecular Formula C9H4Cl2O2S
Molecular Weight 247.10 g/mol
CAS No. 34576-94-8
Cat. No. B1667960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBT2
CAS34576-94-8
SynonymsBT2;  BT-2;  BT 2; 
Molecular FormulaC9H4Cl2O2S
Molecular Weight247.10 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)O
InChIInChI=1S/C9H4Cl2O2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13)
InChIKeyAAHPIJMQJAZYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BT2 (CAS 34576-94-8) for Research Procurement: A BCKDK Allosteric Inhibitor with Defined Pharmacology


BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid; CAS 34576-94-8) is a small-molecule allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK, also known as BDK) [1]. It exhibits an IC50 of 3.19 μM against BCKDK and binds to the same allosteric site as other known BDK inhibitors, triggering helix movements in the N-terminal domain that result in dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) . BT2 also demonstrates secondary inhibitory activity against myeloid cell leukemia 1 (Mcl-1) with a Ki of 59 μM .

Why BT2 (CAS 34576-94-8) Cannot Be Substituted by Other BCKDK Inhibitors Without Risk of Confounding Results


BCKDK inhibitors as a class promote branched-chain amino acid (BCAA) oxidation, but individual compounds differ substantially in pharmacokinetic durability, off-target metabolic effects, and chemical uncoupling activity [1]. BT2 exhibits a terminal half-life of 730 minutes and undetectable degradation over 240 minutes in metabolic stability assays, whereas the reference allosteric inhibitor (S)-α-chlorophenylpropionate ((S)-CPP) shows markedly inferior stability [1]. Furthermore, BT2 produces a robust, BCKDK-independent reduction in plasma tryptophan via albumin displacement—an off-target effect that may confound metabolic interpretations if unrecognized [2]. BT2 also functions as a chemical uncoupler that increases proton conductance across the mitochondrial inner membrane independently of BCKDK inhibition [3]. These compound-specific properties render direct substitution with untested analogs or alternative BCKDK inhibitors scientifically invalid without independent validation of the relevant endpoint.

BT2 Procurement Evidence Guide: Quantitative Comparator Data for Scientific Selection


Pharmacokinetic and Metabolic Stability Advantage of BT2 Over (S)-CPP

In direct head-to-head comparison from the same study, BT2 demonstrates significantly superior pharmacokinetics and metabolic stability relative to the prototypical allosteric BDK inhibitor (S)-α-chlorophenylpropionate ((S)-CPP) [1].

Pharmacokinetics Metabolic stability In vivo durability

BT2 Activation of Residual BCKDC Activity in MSUD Patient Cells Relative to Structural Analogs

In a direct head-to-head comparison using lymphoblasts from intermediate MSUD patients (carrying R252H/E1α or R240C/E2 mutations), BT2, BT2F (3-chloro-6-fluoro analog), and BT3 (BT2 prodrug) were evaluated for their ability to increase residual BCKDC activity [1]. All three compounds significantly increased BCKDC activity in both wild-type and MSUD cells, with BT2 demonstrating efficacy comparable to or exceeding its close structural analogs [1].

Maple syrup urine disease BCKDC activation Ex vivo efficacy

Documented Off-Target Tryptophan Depletion Confounds Metabolic Interpretation

BT2 produces a robust, BCKDK-independent reduction in plasma tryptophan that is not shared by all BCKDK inhibitors and requires explicit consideration in experimental design [1]. In Bckdk−/− mice, BT2 failed to activate BCAA oxidation (as expected) but still strongly reduced plasma tryptophan levels and promoted tryptophan catabolism to kynurenine [1]. Mechanistically, BT2 avidly binds plasma albumin and displaces tryptophan, releasing it for catabolism [1].

Off-target effects Tryptophan metabolism Albumin binding

Mitochondrial Uncoupling Activity Independent of BCKDK Inhibition

BT2, a lipophilic weak acid, functions as a chemical uncoupler that increases proton conductance across the mitochondrial inner membrane independently of its BCKDK inhibitory effect [1]. Measurements of oxygen consumption, mitochondrial membrane potential, and patch-clamp electrophysiology demonstrate that BT2 increases proton conductance across the mitochondrial inner membrane independently of its inhibitory effect on BCKDK [1]. This uncoupling activity may contribute to the therapeutic efficacy observed in cardiovascular and metabolic disease models, as mitochondrial uncoupling has well-documented beneficial effects in these contexts [1].

Mitochondrial uncoupling ROS production Metabolic flux

Secondary Mcl-1 Inhibitory Activity with Defined Ki Value

BT2 exhibits secondary inhibitory activity against myeloid cell leukemia 1 (Mcl-1), a member of the BCL-2 family of anti-apoptotic proteins, with a Ki value of 59 μM . This activity is distinct from its primary BCKDK target and is not a universal property of BCKDK inhibitors as a class .

Mcl-1 inhibition Apoptosis BCL-2 family

Validated BT2 Application Scenarios for Preclinical Research Programs


Maple Syrup Urine Disease (MSUD) Preclinical Studies in Patient-Derived Cells

BT2 is the appropriate BCKDK inhibitor for ex vivo and in vitro MSUD studies requiring activation of residual BCKDC activity in patient-derived cells. The compound has been validated in lymphoblasts from intermediate MSUD patients carrying R252H/E1α or R240C/E2 mutations, demonstrating significant BCKDC activation at 40 μM following 1-hour incubation [1]. Both wild-type and MSUD patient cells respond to BT2 treatment, confirming its utility as a positive control for BCKDC activation studies [1].

Chronic In Vivo Studies Requiring Extended Pharmacokinetic Durability

BT2 is indicated for chronic in vivo studies in rodent models where extended pharmacokinetic durability is required. The compound exhibits a terminal half-life of 730 minutes and demonstrates undetectable degradation over 240 minutes in metabolic stability assays, enabling once-daily or less frequent dosing regimens [1]. This pharmacokinetic profile reduces handling-related variability and supports studies in heart failure, metabolic disease, and obesity models where sustained BCAA oxidation is the intended intervention [1].

Heart Failure and Metabolic Disease Models with Attention to Mitochondrial Effects

BT2 is appropriate for preclinical studies in rodent models of heart failure with preserved ejection fraction (HFpEF), myocardial infarction, and metabolic syndrome, where pharmacological BCKDK inhibition has demonstrated protective effects [1]. However, investigators must incorporate appropriate controls to distinguish BCKDK-mediated effects from BT2's mitochondrial uncoupling activity, which increases proton conductance across the inner mitochondrial membrane independently of BCKDK inhibition [2]. Parallel studies using Bckdk−/− mice or alternative BCKDK inhibitors may be required to attribute phenotypes specifically to BCAA oxidation [2].

Investigations Requiring Awareness of Tryptophan Metabolism Confounding

BT2 is suitable for studies where BCAA oxidation is the primary endpoint, but investigators must implement controls to account for BCKDK-independent tryptophan depletion [1]. BT2 robustly reduces plasma tryptophan and increases kynurenine production even in Bckdk−/− mice via albumin displacement [1]. Experimental designs involving behavioral assays, immunological endpoints, or neurotransmitter-related measurements should include tryptophan-level monitoring and, where appropriate, tryptophan supplementation controls to isolate BCKDK-dependent effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BT2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.